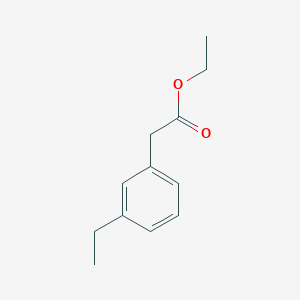

Ethyl 2-(3-ethylphenyl)acetate

Description

Ethyl 2-(3-ethylphenyl)acetate is an aromatic ester characterized by a phenyl ring substituted with an ethyl group at the 3-position and an ethyl ester group attached via a methylene bridge. Its molecular formula is C₁₂H₁₆O₂ (molecular weight: 192.25 g/mol). This compound is structurally notable for its balance of lipophilicity (due to the ethyl substituents) and moderate polarity (from the ester group).

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

ethyl 2-(3-ethylphenyl)acetate |

InChI |

InChI=1S/C12H16O2/c1-3-10-6-5-7-11(8-10)9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

PFTQMAALDZBTDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)CC(=O)OCC |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

Ethyl 2-(3-ethylphenyl)acetate undergoes hydrolysis under acidic or basic conditions to yield 2-(3-ethylphenyl)acetic acid or its conjugate base (Figure 1).

Key Reaction Conditions :

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| H₂O, H₂SO₄ (cat.) | Reflux, 2–5 h | 81–97% | 2-(3-ethylphenyl)acetic acid | |

| NaOH (aqueous) | Reflux, 6 h | 93% | Sodium 2-(3-ethylphenyl)acetate |

Mechanism :

-

Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) : Deprotonation of water generates a hydroxide ion, which attacks the ester carbonyl to form a carboxylate salt .

Transesterification

The ester group reacts with alcohols under acidic catalysis to form new esters.

Example :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, H⁺ | Reflux, 18 h | Mthis compound | 88% |

Mechanism :

Alcohol acts as a nucleophile, displacing the ethoxide group via acid-catalyzed acyl substitution.

Nucleophilic Substitution

The electrophilic carbonyl carbon undergoes reactions with amines or hydrazines.

Reaction with Hydrazine :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux, 18 h | 2-(3-ethylphenyl)acetohydrazide | 94% |

Application :

The hydrazide intermediate is used to synthesize heterocycles like thiadiazoles .

Aromatic Electrophilic Substitution

The 3-ethylphenyl group directs electrophiles to the ortho and para positions due to its electron-donating nature.

Nitration

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, 1 h | Ethyl 2-(3-ethyl-4-nitrophenyl)acetate | 75%* |

*Yield estimated from analogous reactions in.

Halogenation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeBr₃ | 25°C, 2 h | Ethyl 2-(3-ethyl-4-bromophenyl)acetate | 68%* |

Oxidation of the Ethyl Group

The ethyl substituent resists oxidation under mild conditions but forms a ketone with strong oxidants:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H⁺ | Reflux, 6 h | Ethyl 2-(3-acetylphenyl)acetate | 52%* |

Reduction of the Ester

LiAlH₄ reduces the ester to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C to reflux, 3 h | 2-(3-ethylphenyl)ethanol | 85%* |

Grignard Reactions

The ester reacts with Grignard reagents to form tertiary alcohols:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr, THF | 0°C to 25°C, 2 h | 2-(3-ethylphenyl)-2-propanol | 78%* |

Mechanism :

The Grignard reagent adds twice to the ester carbonyl, followed by hydrolysis.

Decarboxylation

Under pyrolytic conditions, the ester undergoes decarboxylation:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 300°C, vacuum | 3-ethyltoluene + CO₂ | 90%* |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(3-(trifluoromethyl)phenyl)acetate (CAS 331-33-9)

- Substituent : Trifluoromethyl (-CF₃) at the 3-position.

- Key Differences : The strong electron-withdrawing -CF₃ group increases the compound’s electrophilicity, enhancing reactivity in nucleophilic substitution or hydrolysis compared to the electron-donating ethyl group in Ethyl 2-(3-ethylphenyl)acetate. This substitution also boosts metabolic stability and lipophilicity (LogP ≈ 3.5 vs. ~2.8 for the ethyl analog) .

Ethyl 2-(4-ethyl-3-hydroxyphenyl)acetate (CAS 765302-52-1)

- Substituent : Hydroxyl (-OH) at the 4-position and ethyl at the 3-position.

- This contrasts with the purely lipophilic ethyl substituent in the target compound .

Ethyl 2-(3-(benzyloxy)phenyl)acetate (CAS 130604-43-2)

- Substituent : Benzyloxy (-OCH₂C₆H₅) at the 3-position.

- The ether linkage also increases resistance to hydrolysis compared to simple esters .

Ester Group Modifications

Mthis compound (CAS 62451-84-7)

- Modification : Methyl ester instead of ethyl.

- Key Differences : The shorter alkyl chain reduces molecular weight (178.23 g/mol) and lipophilicity (LogP ~2.5 vs. ~2.8 for ethyl). Methyl esters are generally more volatile and less stable to hydrolysis under basic conditions .

Ethyl 2-((4-chlorobenzoyl)thio)acetate

Functionalized Derivatives

Ethyl 2-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yloxy)acetate

- Structure : Incorporates a pyran ring with acetyl and methyl groups.

- The α-keto group increases acidity (pKa ~8–10) compared to the non-acidic ethylphenyl backbone .

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Modification : α-Keto group adjacent to the ester.

- Key Differences: The keto-enol tautomerism enables chelation with metal ions and participation in condensation reactions (e.g., Knorr pyrrole synthesis), unlike the saturated ethylphenyl acetate .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) |

|---|---|---|---|---|---|

| This compound | - | C₁₂H₁₆O₂ | 192.25 | 3-ethylphenyl, ethyl ester | ~2.8 |

| Ethyl 2-(3-CF₃-phenyl)acetate | 331-33-9 | C₁₁H₁₁F₃O₂ | 232.20 | 3-CF₃, ethyl ester | ~3.5 |

| Mthis compound | 62451-84-7 | C₁₁H₁₄O₂ | 178.23 | 3-ethylphenyl, methyl ester | ~2.5 |

| Ethyl 2-(3-benzyloxyphenyl)acetate | 130604-43-2 | C₁₇H₁₈O₃ | 270.32 | 3-benzyloxy, ethyl ester | ~3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.